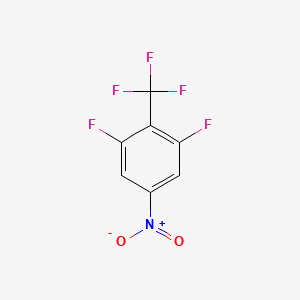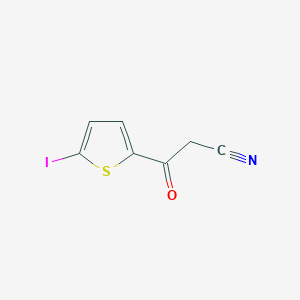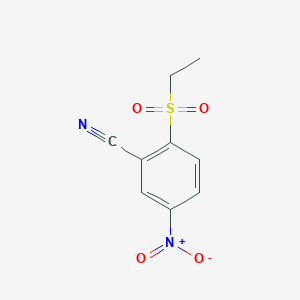
2,6-Difluoro-4-nitrobenzotrifluoride
描述
2,6-Difluoro-4-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2F5NO2 It is a derivative of benzotrifluoride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group
准备方法
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-nitrobenzotrifluoride can be synthesized through several methods. One common approach involves the nitration of 2,6-difluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,6-Difluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Products include substituted benzotrifluorides with various functional groups.
Reduction: The major product is 2,6-difluoro-4-aminobenzotrifluoride.
Oxidation: Depending on the conditions, products may include carboxylic acids or other oxidized derivatives.
科学研究应用
2,6-Difluoro-4-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,6-Difluoro-4-nitrobenzotrifluoride depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway. In biological applications, the compound’s interactions with molecular targets and pathways are determined by its structure and functional groups.
相似化合物的比较
Similar Compounds
- 2,4-Difluoronitrobenzene
- 3,4-Difluoronitrobenzene
- 2,6-Difluorobenzotrifluoride
Uniqueness
2,6-Difluoro-4-nitrobenzotrifluoride is unique due to the presence of both fluorine and nitro groups on the benzene ring, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various compounds. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in many applications.
属性
IUPAC Name |
1,3-difluoro-5-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-4-1-3(13(14)15)2-5(9)6(4)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMOSHKONPLIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1398768.png)

![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)

![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)

![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)




